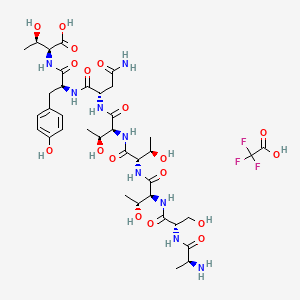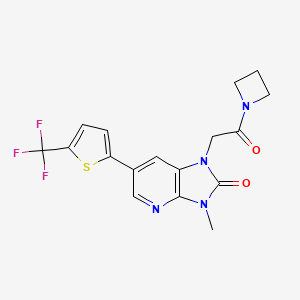
GluN2B receptor modulator-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GluN2B receptor modulator-1 is a selective negative allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR), specifically targeting the GluN2B subunit. NMDARs are ionotropic glutamate receptors that play a crucial role in excitatory neurotransmission in the central nervous system. The GluN2B subunit is implicated in various neurological disorders, including epilepsy, ischemic brain damage, and neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, and amyotrophic lateral sclerosis .
Preparation Methods
The synthesis of GluN2B receptor modulator-1 involves several steps. One method includes the use of N,N-dimethyl-2-(1H-pyrrolo[3,2-b]pyridin-1-yl)acetamides as precursors. These compounds are labeled with carbon-11 using [11C]CH3I in good radiochemical yields, high radiochemical purity, and high molar activity
Chemical Reactions Analysis
GluN2B receptor modulator-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
GluN2B receptor modulator-1 has several scientific research applications:
Chemistry: It is used in the study of ionotropic glutamate receptors and their role in excitatory neurotransmission.
Biology: It helps in understanding the physiological functions of NMDARs, including learning, memory, and synaptic plasticity.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, Parkinson’s disease, Alzheimer’s disease, and amyotrophic lateral sclerosis.
Mechanism of Action
GluN2B receptor modulator-1 exerts its effects by binding to the GluN2B subunit of NMDARs. This binding inhibits the receptor’s activity, reducing excitatory neurotransmission. The molecular targets include the GluN2B subunit and associated binding sites, such as polyamine and zinc ion-binding sites. The pathways involved include the modulation of calcium ion permeability and excitatory synaptic transmission .
Comparison with Similar Compounds
GluN2B receptor modulator-1 is unique in its selective targeting of the GluN2B subunit. Similar compounds include:
Ifenprodil: A well-known GluN2B antagonist with a different binding mechanism.
Ro 25-6981: Another selective GluN2B antagonist with distinct pharmacological properties.
CP-101,606: A GluN2B antagonist used in clinical trials for treating depression and other neurological disorders.
This compound stands out due to its high selectivity and potential for use in PET imaging, making it a valuable tool in both research and clinical settings.
Properties
Molecular Formula |
C17H15F3N4O2S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-[2-(azetidin-1-yl)-2-oxoethyl]-3-methyl-6-[5-(trifluoromethyl)thiophen-2-yl]imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C17H15F3N4O2S/c1-22-15-11(24(16(22)26)9-14(25)23-5-2-6-23)7-10(8-21-15)12-3-4-13(27-12)17(18,19)20/h3-4,7-8H,2,5-6,9H2,1H3 |
InChI Key |
VBYDZMQKWHOANY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C3=CC=C(S3)C(F)(F)F)N(C1=O)CC(=O)N4CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


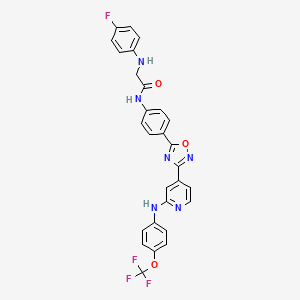
![Methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]acetate;methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]acetate](/img/structure/B12429635.png)
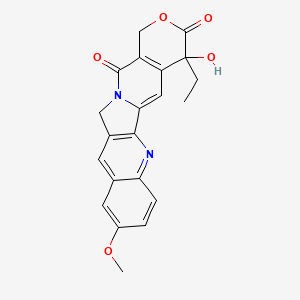
![Azuleno[6,5-b]furan-2(3H)-one,3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,[3aR-(3aalpha,4aalpha,5beta,7aalpha,9abeta)]-](/img/structure/B12429659.png)
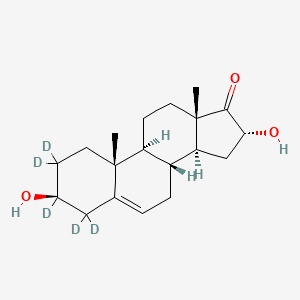
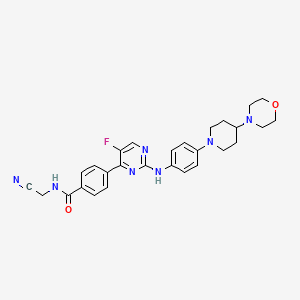
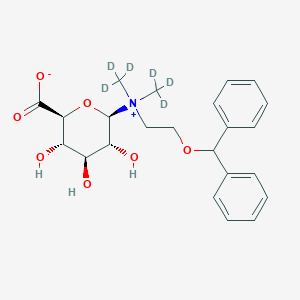
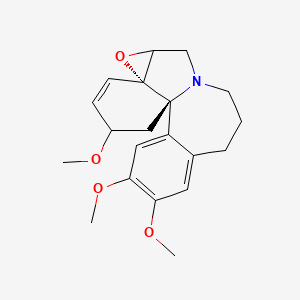
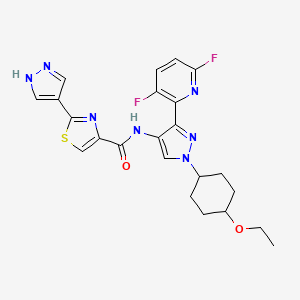

![2-amino-2-(hydroxymethyl)propane-1,3-diol;[(3S)-3-methyloxiran-2-yl]phosphonic acid](/img/structure/B12429697.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12429704.png)
